2-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one
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Overview
Description
2-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C12H13ClOS It is a derivative of cyclohexanone, where a sulfanyl group is attached to the cyclohexane ring, and a chlorophenyl group is attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate, to facilitate the dehydration step . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of commercially available and safe materials, along with high reaction yields, makes the process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy ketone intermediates.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxy ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ketamine: 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one, used as an anesthetic and analgesic.
Cyclohexanone Derivatives: Various derivatives with different substituents on the cyclohexane ring.
Properties
Molecular Formula |
C12H13ClOS |
---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
2-(2-chlorophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13ClOS/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1,3,5,7,12H,2,4,6,8H2 |
InChI Key |
DEBURDZJDGTTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=CC=CC=C2Cl |
Origin of Product |
United States |
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